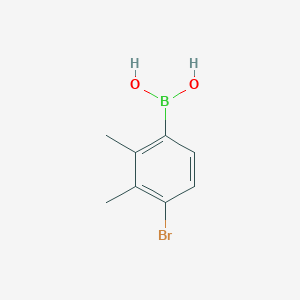

4-Bromo-2,3-dimethylphenylboronic acid

Description

BenchChem offers high-quality 4-Bromo-2,3-dimethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dimethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSZLGVZKKFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265840 | |

| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-29-9 | |

| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Safety Data Sheet (SDS) and hazard classification for 4-Bromo-2,3-dimethylphenylboronic acid

CAS No: 1451391-29-9 | Molecular Formula: C₈H₁₀BBrO₂

Executive Summary & Chemical Identity

4-Bromo-2,3-dimethylphenylboronic acid is a specialized organoboron reagent primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions . Its structural positioning of the bromine and methyl groups provides unique steric and electronic properties valuable for synthesizing complex biaryl scaffolds in medicinal chemistry.

While generally stable, this compound presents specific handling challenges due to its potential for dehydration (forming boroxines) and its irritant properties toward mucous membranes. This guide synthesizes regulatory safety data with practical laboratory protocols to ensure safe scale-up and experimentation.

Chemical Fingerprint

| Property | Specification |

| CAS Number | 1451391-29-9 |

| IUPAC Name | (4-Bromo-2,3-dimethylphenyl)boronic acid |

| Molecular Weight | 228.88 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Melting Point | >200°C (often decomposes/dehydrates prior to melting) |

Hazard Identification (GHS Classification)

Based on the structural class of halogenated phenylboronic acids, this compound is classified as an Irritant . The boronic acid moiety acts as a mild Lewis acid, capable of reversible covalent bonding with diols found in biological membranes (e.g., glycoproteins), leading to irritation.

GHS Label Elements[2][3][4][5][6]

-

Signal Word: WARNING

-

Pictogram:

(Exclamation Mark)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism of Action |

| H315 | Causes skin irritation.[1][2] | Lewis acid interaction with epidermal proteins/lipids. |

| H319 | Causes serious eye irritation.[1][2] | pH alteration and physical abrasion of the cornea. |

| H335 | May cause respiratory irritation.[1][2] | Inhalation of fine dust irritates bronchial mucosa. |

| H302 | Harmful if swallowed (Predicted).[3][2] | Boron systemic toxicity; interference with metabolic enzymes. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][2] Remove contact lenses, if present and easy to do.[4][2] Continue rinsing.[4][2]

Technical Handling & Stability Insights

As a Senior Application Scientist, it is critical to understand why the material behaves as it does to handle it safely.

The Dehydration Equilibrium

Boronic acids are in equilibrium with their dehydrated trimeric form, boroxines . This process is accelerated by heat and vacuum.

-

Implication: A bottle left open or stored in a desiccator without humidity control may change in stoichiometry (increasing Boron content per gram).

-

Safety Note: Boroxine dust is often finer and more easily aerosolized than the parent acid, increasing inhalation risk during weighing.

Lewis Acidity & Biological Interaction

The empty p-orbital on the Boron atom makes this compound a Lewis acid.

-

Mechanism: It reversibly forms cyclic esters with cis-diols (sugars, ribose) on cell surfaces.

-

Protocol Adjustment: Standard latex gloves may be permeable to organic solutions of this compound. Nitrile gloves (minimum 0.11 mm thickness) are required.

Visualizing the Hazard Mechanism

The following diagram illustrates the pathway from chemical structure to biological hazard.

Figure 1: Mechanism of boronic acid hazard evolution from storage to biological interaction.

Experimental Protocol: Safe Suzuki-Miyaura Coupling

Context: This protocol is designed for the safe reaction of 4-Bromo-2,3-dimethylphenylboronic acid with an aryl halide. Safety Critical Control Point: The exotherm during the catalyst addition and the handling of the boronic acid dust.

Reagents & Equipment[1]

-

Reagent: 4-Bromo-2,3-dimethylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv, aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Equipment: Schlenk line or Nitrogen balloon, reflux condenser, oil bath.

Step-by-Step Methodology

-

Preparation (Dust Control):

-

Weigh the boronic acid inside a fume hood. Use an anti-static gun if the powder is flighty.

-

Why: Prevents H335 (Respiratory Irritation) exposure.

-

-

Solvent Degassing:

-

Sparge the 1,4-dioxane/water mixture with nitrogen for 15 minutes before adding the catalyst.

-

Why: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.[5]

-

-

Reaction Assembly:

-

Add the aryl halide, boronic acid, and base to the reaction vessel.

-

Add the degassed solvent.

-

CRITICAL: Add the Pd catalyst last.

-

-

Thermal Management (Runaway Prevention):

-

Quench & Disposal:

-

Cool to room temperature. Dilute with EtOAc and wash with water.

-

Waste: The aqueous layer contains Boron residues. Dispose of in Heavy Metal/Toxic Aqueous Waste , not general drain disposal. Boron is regulated in many municipal water treatment systems.

-

Workflow Visualization

Figure 2: Operational workflow for safe Suzuki coupling using the target boronic acid.

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term damage.

| Exposure Route | Immediate Action | Medical Rationale |

| Eye Contact | Rinse immediately with water for 15+ mins.[8] Lift eyelids. | Boronic acids are acidic; immediate dilution prevents corneal opacity. |

| Skin Contact | Wash with soap and water.[1][2] Remove contaminated clothing.[3][1][8][4][2] | Lipophilic nature allows dermal penetration; soap emulsifies and removes residues. |

| Inhalation | Move to fresh air.[3][1][8][4][2] If breathing is difficult, give oxygen. | Fine particulates can cause bronchospasm. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. | Vomiting may cause secondary aspiration of the irritant. |

Fire Fighting:

-

Use Water Spray, Alcohol-Resistant Foam, Dry Chemical, or CO₂.

-

Note: Burning produces toxic Boron Oxide fumes. Firefighters must wear SCBA.

References

-

BLD Pharm. (n.d.).[9] (4-Bromo-2,3-dimethylphenyl)boronic acid Safety Data Sheet (CAS 1451391-29-9). Retrieved from

-

Sigma-Aldrich. (n.d.).[3] Safety Data Sheet for substituted Phenylboronic Acids. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on mechanism and stability).

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

-

PubChem. (n.d.). Boronic Acid Derivatives Toxicity Profile. National Library of Medicine. Retrieved from

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. 1451391-29-9|(4-Bromo-2,3-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for Chan-Lam Coupling of 4-Bromo-2,3-dimethylphenylboronic Acid

Introduction: Harnessing the Chan-Lam Coupling for the Synthesis of Novel Aryl-Heteroatom Scaffolds

The Chan-Lam coupling reaction has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-heteroatom (C-N, C-O, and C-S) bonds under remarkably mild conditions.[1][2] This copper-catalyzed cross-coupling of boronic acids with amines, phenols, and thiols offers a compelling alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to its operational simplicity, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst.[3][4] The reaction typically proceeds at room temperature and is driven by an oxidative cycle where atmospheric oxygen often serves as the terminal oxidant.[5]

This guide focuses on the application of a specific, functionalized building block, 4-Bromo-2,3-dimethylphenylboronic acid , in Chan-Lam coupling reactions. The presence of the ortho and meta-dimethyl groups introduces steric hindrance that can influence reaction kinetics and product yields, while the para-bromo substituent offers a valuable synthetic handle for subsequent downstream transformations, such as further cross-coupling reactions. Understanding the interplay of these electronic and steric factors is crucial for the successful implementation of this reagent in the synthesis of complex molecules for pharmaceutical and materials science research.

These application notes provide a detailed exploration of the Chan-Lam coupling using 4-Bromo-2,3-dimethylphenylboronic acid, offering field-proven insights into reaction optimization and detailed, step-by-step protocols for the synthesis of N- and O-arylated products.

Reaction Principle and Mechanistic Overview

The Chan-Lam coupling proceeds through a copper-catalyzed oxidative cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps:

-

Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.

-

Transmetalation: The boronic acid transfers its aryl group (in this case, the 4-bromo-2,3-dimethylphenyl moiety) to the copper center, forming a copper-aryl intermediate.

-

Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a copper(I) species.[1]

-

Oxidation: The copper(I) is re-oxidized to the active copper(II) state by an oxidant, most commonly oxygen from the air, to complete the catalytic cycle.[5]

dot graph Chan_Lam_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Cu(II) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="[Cu(II)-Nucleophile]", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="[Aryl-Cu(II)-Nucleophile]", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Product (Ar-Nu)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; E [label="Cu(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Oxidant (e.g., O2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; G [label="4-Bromo-2,3-dimethyl-\nphenylboronic Acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; H [label="Nucleophile (R-NH2 or R-OH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

A -> B [label="Ligand Exchange"]; B -> C [label="Transmetalation"]; C -> D [label="Reductive Elimination"]; C -> E [label=" "]; E -> A [label="Oxidation", color="#EA4335"];

G -> C [style=dashed]; H -> B [style=dashed]; F -> E [style=dashed, color="#EA4335"]; }

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Experimental Protocols

The successful execution of the Chan-Lam coupling with 4-Bromo-2,3-dimethylphenylboronic acid is contingent on the careful selection and optimization of the catalyst, base, solvent, and reaction temperature. Below are representative protocols for the N-arylation of anilines and O-arylation of phenols.

Note: These protocols are intended as a starting point. Optimization for specific substrates is highly recommended.

Protocol 1: N-Arylation of an Aniline Derivative

This protocol describes the coupling of 4-Bromo-2,3-dimethylphenylboronic acid with a generic aniline to form the corresponding N-arylated product.

Materials:

-

4-Bromo-2,3-dimethylphenylboronic acid

-

Aniline derivative

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2,3-dimethylphenylboronic acid (1.2 equivalents).

-

Add the aniline derivative (1.0 equivalent) to the flask.

-

Add copper(II) acetate (1.5 equivalents).

-

Dissolve the solids in a mixture of dichloromethane (DCM) and pyridine (4:1 v/v). The final concentration should be approximately 0.1 M with respect to the aniline.

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours depending on the substrate.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-Bromo-2,3-dimethylphenyl)aniline derivative.

dot graph N_Arylation_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Combine Reactants:\n- Boronic Acid (1.2 eq)\n- Aniline (1.0 eq)\n- Cu(OAc)₂ (1.5 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Add Solvents:\nDCM:Pyridine (4:1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Stir at Room Temperature\n(Open to Air)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Step5 [label="Work-up:\n- Dilute with DCM\n- Wash with NaHCO₃ & Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step6 [label="Dry, Filter, and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step7 [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5 [label="Reaction Complete"]; Step4 -> Step3 [label="Incomplete"]; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } Caption: Workflow for the N-arylation of anilines.

Protocol 2: O-Arylation of a Phenol Derivative

This protocol outlines the coupling of 4-Bromo-2,3-dimethylphenylboronic acid with a generic phenol to form the corresponding O-arylated product.

Materials:

-

4-Bromo-2,3-dimethylphenylboronic acid

-

Phenol derivative

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

4 Å Molecular sieves

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar and 4 Å molecular sieves, add 4-Bromo-2,3-dimethylphenylboronic acid (1.5 equivalents).

-

Add the phenol derivative (1.0 equivalent) and copper(II) acetate (1.2 equivalents).

-

Evacuate and backfill the flask with air.

-

Add anhydrous DCM as the solvent.

-

Add triethylamine (2.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an air atmosphere.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Wash the filtrate with saturated aqueous ammonium chloride (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-(4-Bromo-2,3-dimethylphenyl)phenol derivative.

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction parameters for the Chan-Lam coupling. Note that these are general guidelines and may require optimization for reactions involving 4-Bromo-2,3-dimethylphenylboronic acid.

| Parameter | N-Arylation | O-Arylation | Rationale |

| Boronic Acid (eq.) | 1.2 - 1.5 | 1.5 - 2.0 | An excess is often used to drive the reaction to completion. |

| Copper Source | Cu(OAc)₂, Cu(OTf)₂ | Cu(OAc)₂, CuCl₂ | Copper(II) acetate is a common and effective catalyst.[5] |

| Base | Pyridine, Et₃N, K₂CO₃ | Et₃N, Pyridine | A base is often required to facilitate deprotonation of the nucleophile. |

| Solvent | DCM, THF, Toluene | DCM, MeCN, Dioxane | Aprotic solvents are generally preferred. |

| Temperature | Room Temp. - 60 °C | Room Temp. - 80 °C | Mild heating may be necessary for less reactive substrates. |

| Atmosphere | Air | Air | Atmospheric oxygen is typically sufficient as the oxidant. |

Troubleshooting and Field-Proven Insights

-

Low Yields: If yields are low, consider increasing the amount of boronic acid and/or the reaction temperature. The addition of a ligand, such as pyridine or N,N-dimethylaminopyridine (DMAP), can sometimes improve the reaction efficiency.

-

Byproduct Formation: Common byproducts include the homocoupling of the boronic acid and the oxidation of the nucleophile.[3] The use of molecular sieves can help to minimize the formation of oxidation byproducts by sequestering water.

-

Steric Hindrance: The 2,3-dimethyl substitution pattern on the phenyl ring of the boronic acid introduces significant steric bulk. This may slow down the rate of transmetalation. For sterically hindered substrates, a higher reaction temperature and longer reaction times may be necessary.

-

Substrate Scope: The Chan-Lam coupling is tolerant of a wide range of functional groups.[2] However, highly acidic protons or strongly coordinating groups on the nucleophile may interfere with the reaction.

Conclusion

The Chan-Lam coupling of 4-Bromo-2,3-dimethylphenylboronic acid provides a valuable synthetic route to a variety of N- and O-arylated compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the utility of this versatile building block in their own synthetic endeavors. The presence of the bromo substituent opens up possibilities for further functionalization, making the products of these reactions valuable intermediates in the synthesis of complex target molecules. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate is key to achieving high yields and purity.

References

- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.

- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.

- King, A. E., Brunold, T. C., & Stahl, S. S. (2009). Mechanistic Study of Copper-Catalyzed Aerobic Oxidative C−N Bond Formation: Evidence for a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society, 131(48), 17539–17551.

- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acid and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.

- Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400.

- Sanz, R., Guilarte, V., & Pérez, A. (2008).

- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation Reactions. Chemical Reviews, 108(8), 3054–3131.

Sources

Troubleshooting & Optimization

Optimizing catalytic yields for sterically hindered 2,3-dimethylphenylboronic acids

Current Status: Operational | Topic: Steric Optimization & Yield Enhancement Ticket ID: #BORON-23-DIMETHYL-OPT

Executive Summary: The "Buttressing" Challenge

Welcome to the Technical Support Center. You are likely here because your yields for 2,3-dimethylphenylboronic acid are inconsistent or lower than expected (typically <40% using standard protocols).

The Root Cause: The 2,3-dimethyl substitution pattern presents a unique steric challenge known as the Buttressing Effect . Unlike a simple ortho-tolyl system, the methyl group at the 3-position prevents the ortho-methyl (at position 2) from rotating away from the reactive center (position 1). This creates a rigid steric wall that inhibits:

-

Oxidative Addition (in Pd-catalyzed routes).

-

Borate Capture (in Lithiation routes).

-

Stability (accelerating protodeboronation during workup).

This guide provides optimized protocols to bypass these steric barriers.

Module 1: Catalytic Route (Miyaura Borylation)

Recommendation: Primary Strategy for functionalized substrates or scale-up >10g.

The Solution: Ligand Engineering

Standard ligands like PPh₃ or dppf are insufficient for 2,3-dimethyl substrates. They lack the bulk required to force the active Pd(0) species into a mono-ligated state, which is necessary to accommodate the hindered aryl halide.

Optimized System:

-

Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: XPhos or SPhos (Buchwald Biaryl Phosphines).

-

Why? These electron-rich, bulky ligands facilitate oxidative addition into the hindered C-Br bond and promote reductive elimination of the bulky boronate.

-

-

Base: Potassium Acetate (KOAc). Avoid strong bases (e.g., K₃PO₄) to minimize protodeboronation.

Optimized Protocol (Step-by-Step)

Reagents:

-

1-Bromo-2,3-dimethylbenzene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (6 mol%) — Note: 1:2 Pd:Ligand ratio is critical.

-

KOAc (3.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

-

Inertion: Charge a reaction flask with Pd₂(dba)₃, XPhos, B₂pin₂, and KOAc. Cycle vacuum/Argon 3 times.

-

Activation: Add anhydrous 1,4-Dioxane. Stir at RT for 10 minutes to generate the active catalyst species (Solution turns from dark red to orange/brown).

-

Addition: Add 1-Bromo-2,3-dimethylbenzene via syringe.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor via GC-MS. Look for the disappearance of bromide. If conversion stalls at 70%, add 1 mol% more catalyst/ligand pre-mixed in dioxane.

-

-

Workup: Filter through Celite to remove Pd black. Concentrate.

-

Hydrolysis (Optional): If the free acid is required (instead of the pinacol ester), treat with NaIO₄/NH₄OAc in Acetone/Water (oxidative cleavage of pinacol).

Visualizing the Steric Bottleneck

Caption: The red nodes indicate steps where the 2,3-dimethyl "buttressing effect" significantly slows reaction kinetics, necessitating bulky ligands like XPhos.

Module 2: Classical Route (Lithiation/Grignard)

Recommendation: Use only if the substrate lacks electrophilic functional groups (esters, ketones, nitriles).

The Solution: "In-Situ" Trapping

The standard method (Lithiation

Optimized Protocol (Triisopropyl Borate Method):

-

Mix First: Combine 1-Bromo-2,3-dimethylbenzene (1.0 equiv) and Triisopropyl borate (B(OiPr)₃) (1.2 equiv) in THF/Toluene (4:1) at -78°C.

-

Why B(OiPr)₃? It is bulkier than Trimethyl borate (B(OMe)₃), preventing the formation of the double-addition "borinic acid" byproduct, which is common with sterically hindered aryls.

-

-

Add Lithium: Add n-BuLi dropwise into the mixture of bromide and borate.

-

Quench: Allow to warm to 0°C and quench with 1M HCl.

Module 3: Troubleshooting & Stability (FAQs)

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Yield (<30%) | Catalyst Deactivation | Switch ligand to XPhos or SPhos . Ensure O₂ exclusion (degas solvents vigorously). |

| Protodeboronation | C-B Bond Cleavage | The product reverted to o-xylene. This happens during basic workup. Do not use NaOH. Use mild bases (K₃PO₄) and minimize water contact time. |

| Homocoupling | Biaryl Formation | Oxygen leak or low B₂pin₂ equivalents. Increase B₂pin₂ to 1.5 equiv. |

| "Sludge" (Lithium) | Borinic Acid Formation | You used B(OMe)₃. Switch to B(OiPr)₃ to stop the reaction at the boronic acid stage. |

Decision Matrix: Which Method?

Caption: Decision tree for selecting the optimal synthesis route based on functional group tolerance and scale.

References

-

Billingsley, K., & Buchwald, S. L. (2008). Ligands for Palladium-Catalyzed Amination and Suzuki-Miyaura Cross-Coupling Reactions.[5] Angewandte Chemie International Edition.[6]

- Context: Establishes XPhos/SPhos as the standard for hindered substr

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.[3][7][8]

- Context: The foundational protocol for catalytic boryl

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3][9]

- Context: Explains the mechanism of protodeboronation in ortho-substituted boronic acids and pH dependence.

-

Miyaura, N. (2002).[3] Organoboron Compounds.[1][4][5][6][10][11] Topics in Current Chemistry.

- Context: Comprehensive review of steric effects in organoboron synthesis.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification techniques for 4-Bromo-2,3-dimethylphenylboronic acid crude mixtures

Introduction: The "Greasy" Solid Paradox

Welcome. If you are accessing this guide, you are likely facing a common frustration with 4-Bromo-2,3-dimethylphenylboronic acid : the crude mixture appears as a sticky, off-white solid or oil that refuses to crystallize, or your NMR shows a confusing mixture of species despite a "clean" TLC.

This molecule presents a unique challenge due to the ortho-methyl group (C2) .[1] While it provides steric protection against some metabolic degradation, it also hinders the hydrogen-bonding network required for easy crystallization, often trapping the molecule in a "greasy" state between the free acid and its anhydride (boroxine).

This guide prioritizes non-chromatographic purification to preserve the labile C-B bond, using self-validating solubility switches.

Module 1: The Primary Purification (Acid/Base Extraction)

The Logic: Boronic acids are amphiphilic Lewis acids with a pKa typically between 8.8 and 9.2. By manipulating pH, we can toggle the molecule between a lipophilic neutral form and a hydrophilic boronate salt. This is the most reliable method to remove non-acidic impurities (e.g., unreacted aryl halides, biaryl homocouplings).

The Protocol

Prerequisite: Crude reaction mixture concentrated to dryness.[1]

-

Dissolution (Organic Phase): Dissolve the crude solid in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .

-

Note: Et₂O is preferred as it floats, making the separation of the bottom aqueous layer easier to control.

-

-

The Base Wash (Validation Step):

-

Add 1M NaOH (aq). Shake vigorously.

-

Observation: The boronic acid converts to the sodium boronate species (

) and migrates to the water layer.[1] -

Critical Check: If a significant solid precipitate forms at the interface, this is likely the sodium salt crashing out due to the lipophilicity of the 2,3-dimethylphenyl ring. Troubleshoot by adding more water.

-

-

Separation:

-

Keep the Aqueous Layer (Contains Product).

-

Discard the Organic Layer (Contains impurities: Protodeboronated arene, starting bromide, biaryls).

-

-

The Acid Crash:

-

Cool the aqueous layer to 0°C.

-

Slowly acidify with 2M HCl to pH ~1-2.

-

Result: The product should precipitate as a white solid.

-

-

Recovery:

-

Extract the cloudy aqueous mixture with EtOAc (3x).

-

Wash combined organics with Brine -> Dry over Na₂SO₄ -> Concentrate.[1]

-

Visualizing the Workflow

Caption: Solubility switch workflow utilizing the pKa of the boronic acid moiety.

Module 2: The Boroxine Equilibrium (Spectral Confusion)

The Issue: Users often report that their NMR spectra show "double sets of peaks" or broad signals, leading them to believe the purification failed.

The Science: Boronic acids exist in equilibrium with their cyclic trimer anhydride (boroxine).[1] This dehydration is reversible and driven by entropy and heat.[1]

-

Dry State: In a vacuum-dried solid, the boroxine (trimer) often predominates.[1]

-

Wet State: In the presence of water, it reverts to the monomeric acid.

Diagnostic Check:

If your NMR in

-

Result: The

hydrolyzes the boroxine back to the monomer. The peaks should sharpen and coalesce into a single set.

Caption: The reversible dehydration cycle common to arylboronic acids.[1]

Module 3: Recrystallization & Chromatography

If the Acid/Base extraction yields <95% purity, use these secondary techniques.

Technique A: Recrystallization (The "Cloud Point" Method)

The 2,3-dimethyl substitution increases lipophilicity, making water-only recrystallization difficult.[1] Use a biphasic solvent system.[1]

| Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Protocol Notes |

| Acetone or Acetonitrile | Water | Dissolve in min.[1] warm acetone. Add water dropwise until cloudy.[1] Cool to 4°C. |

| Toluene | Hexanes | Dissolve in hot toluene.[1] Add hexanes. Warning: May yield boroxine form.[1] |

Technique B: Chromatography (The "Last Resort")

Warning: Boronic acids interact strongly with silanols on silica gel, leading to severe streaking and decomposition (protodeboronation).

The Fix: If you must run a column, you cannot use standard Hexane/EtOAc. You must passivate the silica.

-

Mobile Phase: DCM / MeOH (95:5).[1]

-

The Additive: Add 1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols, preventing the boron from "sticking."

-

Alternative: Convert to the Pinacol Ester immediately.[1] Pinacol esters are silica-stable.[1] You can hydrolyze them back to the acid later using Sodium Periodate (

).[1]

Troubleshooting & FAQs

Q1: My product is an oil after the acid/base extraction. How do I get a solid? A: This is likely due to trapped solvent or partial dehydration.[1]

-

Dissolve the oil in a minimum amount of DCM.

-

Add a large excess of Hexanes or Pentane.

-

Sonicate the mixture. This physical agitation often induces nucleation.[1]

-

Rotovap slowly; the solid should crash out as a foam.[1]

Q2: I see a small impurity peak at ~7.0 ppm that won't go away. A: This is likely 3-bromo-1,2-dimethylbenzene (the protodeboronation product).[1]

-

Cause: The C-B bond hydrolyzed during the reaction or workup.

-

Removal: This impurity is non-acidic.[1] Repeat Module 1 , but ensure the organic wash (Step 3) is thorough. It will remain in the organic layer while your product is in the base layer.[2]

Q3: Can I use this crude mixture directly in a Suzuki Coupling?

A: Yes. If the impurity profile is mostly Boroxine (anhydride), you do not need to purify further. The basic conditions of the Suzuki coupling (e.g.,

References

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

-

Santini, R., et al. (2003).[1] A mild and efficient method for the preparation of arylboronic acids.[4] Tetrahedron Letters, 44(26), 4895-4898.[1] Link

Sources

- 1. CAS 1451391-45-9: B-(4-Bromo-3,5-dimethylphenyl)boronic ac… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Bromo-2,3-dimethylphenylboronic Acid

Ticket ID: #SM-BR-23DM Topic: Catalyst Selection & Troubleshooting for Sterically Hindered, Halogenated Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Executive Summary

Coupling 4-Bromo-2,3-dimethylphenylboronic acid with aryl chlorides presents a "perfect storm" of three competing synthetic challenges:

-

Steric Hindrance: The ortho-methyl group (2-position) significantly retards the transmetallation step.

-

Chemoselectivity: The substrate contains a reactive aryl bromide (Ar-Br) moiety. While this is on the nucleophile, highly active catalysts required for aryl chlorides (Ar-Cl) can inadvertently activate the Ar-Br, leading to oligomerization or homocoupling.

-

Protodeboronation: Ortho-substituted boronic acids are kinetically unstable and prone to hydrolytic C-B bond cleavage before coupling occurs.

This guide provides a validated troubleshooting framework to navigate these issues, prioritizing SPhos and XPhos ligand systems due to their unique ability to facilitate transmetallation in hindered systems while maintaining high activity for aryl chlorides.

Module 1: Catalyst Selection & Strategy

Q1: Which catalyst system is best for this specific coupling?

Recommendation: Pd(OAc)₂ + SPhos (or the precatalyst SPhos Pd G2/G3 ).

Technical Rationale:

-

Steric Management: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for ortho-substituted boronic acids. The methoxy groups on the biaryl backbone provide a "hemilabile" coordination that stabilizes the Pd(0) species but opens up to allow the bulky boronic acid to approach during transmetallation.

-

Chloride Activation: SPhos is electron-rich, facilitating the difficult oxidative addition into the Ar-Cl bond.

-

Chemoselectivity: While SPhos is active enough to insert into Ar-Br, the rate of oxidative addition to the Ar-Cl (electrophile) is generally faster than the competitive insertion into the Ar-Br (nucleophile) if the Ar-Cl is electronically activated or if the catalyst concentration is optimized.

Alternative: XPhos Pd G3 is a robust alternative if SPhos fails, particularly for extremely electron-rich aryl chlorides where oxidative addition is the rate-limiting step.

Catalyst Decision Matrix

| Feature | SPhos Pd G2/G3 | XPhos Pd G2/G3 | Pd(dppf)Cl₂ |

| Steric Tolerance | Excellent (Best for o-subs) | Very Good | Moderate |

| Ar-Cl Activation | High | Very High | Low (Requires Ar-I/Br) |

| Chemoselectivity | Good | Moderate | High (But low activity) |

| Use Case | Primary Recommendation | Secondary (if Ar-Cl is deactivated) | Not Recommended for Ar-Cl |

Module 2: Troubleshooting & Optimization

Q2: I am observing significant protodeboronation (loss of B(OH)₂ group). How do I stop this?

Diagnosis: The 2,3-dimethyl substitution pattern forces the B(OH)₂ group out of planarity, increasing the strain and making the C-B bond susceptible to hydrolysis, especially under high pH or aqueous conditions.

Corrective Actions:

-

Switch Base: Move from strong hydroxide bases (NaOH, KOH) to anhydrous or mild phosphate bases. K₃PO₄ is the "gold standard" for unstable boronic acids.

-

Reduce Water: Use a biphasic system with minimal water (e.g., Toluene:Water 10:1) or strictly anhydrous conditions using Cs₂CO₃ in Dioxane.

-

Concentration: High dilution favors protodeboronation. Run the reaction at a higher concentration (0.5 M - 1.0 M).

Q3: The reaction works, but I see oligomers (homocoupling of the boronic acid).

Diagnosis: The catalyst is activating the Ar-Br on your boronic acid instead of (or in addition to) the Ar-Cl electrophile.

Corrective Actions:

-

"Reverse" Addition: Do not mix all reagents at once. Add the boronic acid slowly (e.g., via syringe pump) to the mixture of Catalyst + Ar-Cl + Base. This keeps the concentration of the Ar-Br species low relative to the catalyst, favoring the cross-coupling cycle.

-

Catalyst Loading: Paradoxically, increasing catalyst loading (to 2-5 mol%) can sometimes help by ensuring there is enough active Pd to consume the Ar-Cl quickly before the side reaction takes over.

-

Ligand Switch: If SPhos is too "hot" and touching the Ar-Br, switch to RuPhos , which is highly selective for transmetallation and often milder on side-functional groups.

Module 3: Visualizing the Logic

Workflow: Troubleshooting Reaction Failure

Caption: Diagnostic workflow for identifying failure modes based on crude LC-MS data.

Module 4: Validated Experimental Protocol

Protocol ID: SOP-SPhos-001 Objective: Coupling hindered 4-Bromo-2,3-dimethylphenylboronic acid with electron-neutral Aryl Chloride.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

4-Bromo-2,3-dimethylphenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G2 (2.0 mol%)

-

Base: K₃PO₄ (Tribasic, Potassium Phosphate) (2.0 - 3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio) - Degassed

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the Aryl Chloride, Boronic Acid, K₃PO₄, and SPhos Pd G2 catalyst.

-

Note: If using a glovebox, weigh all solids inside.

-

-

Solvent Addition: Add Toluene and Water.

-

Critical: Solvents must be sparged with Argon/Nitrogen for 15 mins prior to use. Oxygen is a poison and promotes homocoupling.

-

-

Reaction: Seal the vial and heat to 80°C - 100°C with vigorous stirring.

-

Why? Vigorous stirring is essential in biphasic systems to increase the interfacial surface area.

-

-

Monitoring: Check by HPLC/LC-MS at 2 hours.

-

Checkpoint: If conversion is <50% and boronic acid is consumed (check for de-boronated byproduct), add another 0.5 equiv of boronic acid.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organics over Na₂SO₄.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[1] Link

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

-

Organic Chemistry Portal. (2024). Suzuki Coupling - Protodeboronation. Link

Sources

Technical Support Center: Optimizing Cross-Coupling of 4-Bromo-2,3-dimethylphenylboronic Acid

The Technical Challenge: The "Double Threat" Substrate

Using 4-Bromo-2,3-dimethylphenylboronic acid presents a unique set of challenges compared to standard phenylboronic acids. As a researcher, you are likely encountering lower yields due to two distinct structural features that drive side reactions:

-

Steric Hindrance (2,3-dimethyl): The ortho-methyl group creates significant steric bulk around the boron center. This retards the rate of transmetallation, leaving the active Palladium catalyst "idle" for longer periods, which increases the window for side reactions like homocoupling and protodeboronation.

-

Bifunctionality (Bromo + Boronic Acid): This molecule contains both a nucleophile (Boron) and an electrophile (Bromine). If the reaction conditions are not perfectly tuned, the reagent can react with itself in a "Head-to-Tail" fashion, leading to oligomerization rather than the desired cross-coupling.

This guide provides the mechanistic insight and protocols to suppress these pathways.

Diagnostic: Identifying Your Side Product

Before optimizing, confirm which type of "homocoupling" is destroying your yield.

| Observation (LCMS/NMR) | Diagnosis | Mechanism | Root Cause |

| Dimer (Ar-Ar) | Oxidative Homocoupling | Two boronic acid molecules couple (Tail-to-Tail). | Dissolved Oxygen ( |

| Oligomer/Polymer | Head-to-Tail Coupling | The Boron of one molecule reacts with the Bromine of another. | Catalyst is too active toward Ar-Br; wrong electrophile pairing. |

| Des-Boron Species (Ar-H) | Protodeboronation | The Boron group is replaced by a proton. | High pH + Steric hindrance + Aqueous media. |

Critical Workflows for Suppression

Module A: Suppressing Oxidative Homocoupling (The Dimer)

The Mechanism: Oxidative homocoupling is primarily driven by the presence of Oxygen, which re-oxidizes Pd(0) to a peroxo-Pd(II) species. This species can bind two boronic acids and couple them without the external electrophile.

The Solution: The "Zero-Ox" Protocol

-

Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is insufficient for this substrate. You must use Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >20 mins with a submerged needle.

-

Slow Addition Strategy: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution dropwise over 1 hour.

-

Why? This keeps the instantaneous concentration of the boronic acid low relative to the coupling partner, statistically favoring the Cross-Coupling pathway over the Homocoupling pathway.

-

Module B: Preventing Head-to-Tail Oligomerization

The Mechanism: If you are coupling this reagent with an external Electrophile (R-X), the catalyst must prefer oxidative addition into R-X over the Ar-Br bond on your boronic acid.

The Solution: Electrophile Matching

-

Ideal Partner: Aryl Iodides (Ar-I) or Activated Triflates (Ar-OTf).

-

Reasoning: Pd(0) inserts into Ar-I much faster than Ar-Br. The catalyst will be consumed by the external partner before it touches the bromine on your boronic acid.

-

-

Risky Partner: Aryl Chlorides (Ar-Cl).

-

Risk:[1] The catalyst may insert into the Ar-Br of your boronic acid faster than the external Ar-Cl, causing polymerization.

-

Fix: If you must couple with a chloride, use a highly specific ligand like XPhos or SPhos , which can accelerate coupling with chlorides, but you must maintain a high concentration of the Ar-Cl.

-

Module C: Overcoming Steric Hindrance

The Mechanism:

The 2,3-dimethyl pattern blocks the approach of the base and the palladium complex. Standard bases (

The Solution:

-

Base: Switch to Thallium Hydroxide (TlOH) (classic but toxic) or Barium Hydroxide (Ba(OH)2) . Alternatively, use

in a toluene/water mix. -

Ligand: Use Buchwald G3/G4 precatalysts (e.g., SPhos Pd G3 ). These bulky ligands create a "pocket" that facilitates transmetallation even with hindered substrates.

Visualizing the Competitive Landscape

The following diagram maps the kinetic competition occurring in your flask. Your goal is to maximize the green path while blocking the red paths.

Figure 1: Kinetic competition in the Suzuki coupling of bifunctional, hindered boronic acids. Path A is the target; Path B is caused by Oxygen; Path C by poor chemoselectivity; Path D by steric stalling.

High-Fidelity Experimental Protocol

Objective: Cross-coupling 4-Bromo-2,3-dimethylphenylboronic acid with an Aryl Iodide.

Reagents:

-

Substrate A: Aryl Iodide (1.0 equiv)

-

Substrate B: 4-Bromo-2,3-dimethylphenylboronic acid (1.2 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 (2 mol%) -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step:

-

Pre-Solubilization: Dissolve Substrate B (Boronic Acid) in a minimal amount of Toluene. Set aside in a syringe.

-

Reactor Setup: In the reaction vessel, add Substrate A (Aryl Iodide), Base, and Catalyst. Add the bulk solvent (Toluene/Water).

-

Degassing (Crucial): Seal the vessel and perform 3 cycles of Freeze-Pump-Thaw. Backfill with Argon.[2]

-

Initiation: Heat the mixture to 80°C.

-

Slow Addition: Using a syringe pump, add the Substrate B solution (from Step 1) dropwise over 60 minutes .

-

Technical Note: This ensures the concentration of Boronic Acid never exceeds the concentration of Pd(II)-Ar-I species, effectively starving the homocoupling pathway.

-

-

Completion: Stir for an additional 2-4 hours. Monitor by HPLC.

Troubleshooting FAQs

Q: My reaction mixture turned black immediately upon heating, and yield is <10%. A: This is "Palladium Black" precipitation. The catalyst decomposed before the oxidative addition could stabilize it.

-

Fix: Your hindered boronic acid is reacting too slowly to stabilize the Pd. Add the ligand (SPhos) in slight excess (2.5:1 ratio to Pd) or switch to a pre-formed catalyst like SPhos Pd G3 which is more robust.

Q: I am seeing significant amounts of the de-brominated product (Ar-B(OH)2 where Br is gone).

A: The catalyst is inserting into the Br of your starting material and reducing it (likely via

-

Fix: Switch solvent to 1,4-Dioxane (anhydrous) and ensure your coupling partner is an Iodide , not a Bromide or Chloride. You need the external reaction to be kinetically faster than the internal reduction.

Q: Can I use this reagent to make a boronic ester (e.g., Pinacol ester) to store it? A: Yes, and this is highly recommended. Converting the acid to the Pinacol Boronate often reduces the rate of protodeboronation and makes the reagent easier to handle in anhydrous conditions.

-

Protocol: React the acid with Pinacol in dry THF with

at room temperature for 2 hours.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[3][4] Journal of the American Chemical Society, 128(21), 6829–6836. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Storage conditions to prevent anhydride formation in 4-Bromo-2,3-dimethylphenylboronic acid

Topic: Prevention of Anhydride (Boroxine) Formation in 4-Bromo-2,3-dimethylphenylboronic acid Ticket ID: #BA-STAB-4B23DM Status: Resolved / Knowledge Base Article

Executive Summary

The Core Challenge: Users frequently report "degradation" of 4-Bromo-2,3-dimethylphenylboronic acid upon storage. This is rarely actual decomposition (protodeboronation) but rather a reversible dehydration into its trimeric anhydride form, a boroxine .[1]

The Paradox: Standard "dry storage" protocols (desiccators) often accelerate this impurity formation by removing atmospheric water, which shifts the equilibrium toward the anhydride.

Immediate Action:

-

Storage: Store at 4°C to -20°C in a tightly sealed vial (Teflon-lined cap). Do not store in a desiccator with active drying agents (e.g.,

or Drierite) unless the specific application demands the anhydride form. -

Recovery: If the material has hardened or the melting point has shifted, re-hydration (not recrystallization) is the correct fix.

The Science: The Dehydration Equilibrium

To prevent the issue, you must understand the driving force. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

The Mechanism

Three molecules of 4-Bromo-2,3-dimethylphenylboronic acid condense to release three water molecules. This process is entropy-driven and catalyzed by heat.

-

Forward Reaction (Dehydration): Promoted by heat, vacuum, and low humidity (desiccants).

-

Reverse Reaction (Hydrolysis): Promoted by the presence of water (atmospheric moisture or solvent).

Specific Impact of 2,3-Dimethyl Substitution: The 2-methyl group (ortho-position) introduces steric strain. While this theoretically hinders the formation of the planar boroxine ring compared to unsubstituted phenylboronic acid, the anhydride still forms over time. However, this steric bulk also makes the re-hydrolysis slower, meaning "aged" samples may require more vigorous stirring to revert to the free acid.

Visualizing the Pathway

Figure 1: The reversible dehydration cycle. Note that removing water (green node) drives the system to the right (Red node).

Storage Protocols

Do not treat this compound like a standard moisture-sensitive reagent (e.g., acid chlorides). It is hygroscopic , but it needs trace moisture to remain a monomer.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -20°C (Ideal) or 4°C | Lower temperatures kinetically inhibit the condensation reaction. |

| Atmosphere | Ambient Air (Sealed) | Storing under inert gas (Argon/N2) is fine, but avoid active desiccation . |

| Container | Glass with Teflon-lined cap | Plastic containers are permeable to water vapor. If the environment is dry, water leaves the plastic, driving dehydration. |

| Desiccants | FORBIDDEN | Placing this bottle in a jar with Drierite/Silica Gel will actively pull water from the crystal lattice, converting it to Boroxine. |

Troubleshooting & Recovery (Re-hydration)

If your stoichiometry calculations are failing or the melting point is depressed/broad, your sample is likely 10-50% boroxine.

The "Re-hydration" Protocol

Use this if you need 100% free acid for analytical standards or precise stoichiometry.

-

Dissolution: Dissolve the crude solid in a minimum amount of THF or Acetone (approx. 5 mL per gram).

-

Hydrolysis: Add Water dropwise with vigorous stirring until the solution turns slightly cloudy.

-

Note: The 2,3-dimethyl steric bulk means you must stir for 15-30 minutes to allow water to penetrate the sterically crowded boron center.

-

-

Precipitation: Add a large excess of water (or Hexanes if using Acetone) to force the free acid out of solution.

-

Filtration: Filter the solid and air dry. Do not dry in a vacuum oven at high heat, or you will simply re-create the anhydride.

Workflow Decision Tree

Figure 2: Diagnostic workflow for determining if intervention is necessary.

Analytical Verification (QC)

Distinguishing the Acid from the Anhydride is difficult because they often interconvert inside the NMR tube depending on the solvent used.

| Method | Observation (Acid) | Observation (Boroxine) | Notes |

| 1H NMR | Sharp singlets for Methyl groups. | Split/Broad signals for Methyl groups. | Use DMSO-d6 with a drop of D2O to force the acid form for clean spectra. |

| 11B NMR | ~28-30 ppm | ~32-35 ppm | Boroxines are typically downfield, but broadness makes this hard to quantify. |

| IR Spec | Strong O-H stretch (~3200 cm⁻¹) | Reduced O-H; Strong B-O ring stretch (~1350 cm⁻¹) | The most reliable solid-state method. |

Critical Note on 4-Bromo-2,3-dimethylphenylboronic acid: Due to the 2,3-dimethyl pattern, the methyl protons in the boroxine form may appear as multiple complex peaks due to restricted rotation (atropisomerism) within the trimer. Do not mistake this for "impurity" or "decomposition."

Frequently Asked Questions (FAQ)

Q: Does boroxine formation ruin my Suzuki Coupling?

A: Generally, no . Suzuki couplings require a base (e.g.,

Q: Can I store it in a vacuum desiccator to prevent oxidation? A: No. Vacuum removes water, driving the equilibrium to the boroxine. To prevent oxidation (which is rare for this compound), flush the vial with Argon and cap it tightly, but keep it at atmospheric pressure in a freezer.

Q: I see a new spot on TLC. Is it the boroxine? A: Likely no . Boronic acids and boroxines usually streak or interconvert on silica gel (which is acidic). A distinct new spot usually indicates protodeboronation (loss of the Boron group, forming 1-Bromo-2,3-dimethylbenzene) or oxidation (forming the phenol).

References

-

Boronic Acid-Boroxine Equilibrium Kinetics Title: The Boroxine–Boronic Acid Equilibrium Source:[2][3][4][5][6] University of Edinburgh / PubMed URL:[Link]

-

Analytical Characterization (NMR) Title: 11B NMR Chemical Shifts and Boroxine Distinction Source: SDSU Chemistry Dept. URL:[Link]

-

Reversal Protocols Title: Boroxine chemistry: from fundamental studies to applications Source: Heterocycles (via LOCKSS) URL:[Link] (General reference for boroxine hydrolysis thermodynamics)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2,3-dimethylphenylboronic acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura Reaction in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][5] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, which, in the presence of a palladium catalyst and a base, couples with an organic halide.[1][6]

The reactivity of the boronic acid is a critical parameter that can significantly influence the reaction's efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of the reactivity of two distinct arylboronic acids: the sterically hindered and electronically modified 4-Bromo-2,3-dimethylphenylboronic acid and the parent phenylboronic acid . This comparison will be grounded in the fundamental principles of the Suzuki-Miyaura reaction mechanism and supported by a detailed experimental protocol to empower researchers to validate these principles in their own laboratories.

Structural and Electronic Considerations: A Tale of Two Boronic Acids

The disparate reactivity of 4-Bromo-2,3-dimethylphenylboronic acid and phenylboronic acid can be rationalized by examining their distinct structural and electronic properties.

Phenylboronic Acid:

-

Structure: The archetypal arylboronic acid, featuring an unsubstituted phenyl ring bonded to the boronic acid moiety (-B(OH)₂).

-

Electronic Profile: The phenyl ring is electronically neutral, providing a baseline for reactivity.

-

Steric Profile: With no substituents on the phenyl ring, the boron center is readily accessible, posing minimal steric hindrance to the palladium catalyst during the transmetalation step.

4-Bromo-2,3-dimethylphenylboronic acid:

-

Structure: This boronic acid presents a more complex substitution pattern on the phenyl ring, with two methyl groups at the ortho and meta positions relative to the boronic acid, and a bromine atom at the para position.

-

Electronic Profile: The electronic nature of this molecule is influenced by two opposing effects:

-

Electron-donating methyl groups: The two methyl groups are weakly electron-donating through an inductive effect (+I), which can slightly increase the electron density on the phenyl ring.[7][8]

-

Electron-withdrawing bromine atom: The bromine atom is an electron-withdrawing group through its inductive effect (-I), which tends to decrease the electron density on the ring.[7][8] The overall electronic effect is a nuanced balance of these opposing forces.

-

-

Steric Profile: The presence of a methyl group at the ortho position (position 2) introduces significant steric bulk around the boronic acid functional group. This steric hindrance can impede the approach of the palladium catalyst, potentially slowing down the crucial transmetalation step.[9][10][11]

Hypothesized Reactivity:

Based on these structural and electronic differences, we can formulate a hypothesis regarding the relative reactivity of these two boronic acids in a Suzuki-Miyaura coupling reaction:

Hypothesis: Phenylboronic acid is expected to exhibit a higher reaction rate and yield in a standard Suzuki-Miyaura coupling compared to 4-Bromo-2,3-dimethylphenylboronic acid. This is primarily attributed to the significant steric hindrance imposed by the ortho-methyl group in the latter, which is anticipated to be the dominant factor influencing its reactivity, potentially outweighing the subtle electronic effects of the substituents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To fully appreciate the impact of the boronic acid's structure on reactivity, a brief overview of the generally accepted mechanism of the Suzuki-Miyaura reaction is essential. The catalytic cycle comprises three key steps:[1][2][4][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires the activation of the boronic acid by a base. The steric and electronic properties of the boronic acid are paramount in this step.

-

Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Design for a Comparative Reactivity Study

To empirically test our hypothesis, a well-controlled comparative experiment is essential. The following protocol outlines a robust procedure for evaluating the relative reactivity of 4-Bromo-2,3-dimethylphenylboronic acid and phenylboronic acid.

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 4-Bromo-2,3-dimethylphenylboronic acid | ≥95% | e.g., Sigma-Aldrich, BLDpharm[12] |

| Phenylboronic acid | ≥95% | e.g., Sigma-Aldrich |

| 4-Iodoanisole | ≥98% | e.g., Sigma-Aldrich |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Sigma-Aldrich |

| Triphenylphosphine (PPh₃) | ≥99% | e.g., Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Sigma-Aldrich |

| 1,4-Dioxane | Anhydrous | e.g., Sigma-Aldrich |

| Dodecane | Internal Standard | e.g., Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | NMR grade | e.g., Sigma-Aldrich |

Experimental Workflow

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. 1451391-29-9|(4-Bromo-2,3-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

Spectroscopic characterization standards for 4-Bromo-2,3-dimethylphenylboronic acid

Topic: Spectroscopic Characterization Standards for 4-Bromo-2,3-dimethylphenylboronic Acid Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

4-Bromo-2,3-dimethylphenylboronic acid (CAS: 1451391-29-9) is a critical building block in medicinal chemistry, particularly for introducing a sterically defined, pharmacophore-rich aryl motif via Suzuki-Miyaura cross-coupling. Unlike its symmetric isomers (e.g., 3,5-dimethyl), the 2,3-dimethyl substitution pattern introduces unique electronic and steric challenges:

-

Steric Hindrance: The ortho-methyl group (C2) significantly retards transmetallation rates compared to unhindered analogs.

-

Spectral Complexity: The asymmetric substitution breaks degeneracy, requiring precise NMR assignment to distinguish it from regioisomeric impurities (e.g., 2,5-dimethyl or 3,4-dimethyl analogs).

-

Stability Profile: The compound exists in a dynamic equilibrium with its boroxine (anhydride) trimer, complicating purity analysis.

This guide provides a validated framework for characterizing this compound, comparing it against its most common alternatives, and establishing a self-validating purity protocol.

Comparative Analysis: Product vs. Alternatives

This section objectively compares 4-Bromo-2,3-dimethylphenylboronic acid against its two primary functional alternatives: its Pinacol Ester derivative and its Regioisomer (3,5-Dimethyl) .

Table 1: Performance & Property Comparison

| Feature | Target: 4-Bromo-2,3-dimethylphenylboronic Acid | Alt 1: Pinacol Ester Derivative | Alt 2: 4-Bromo-3,5-dimethylphenylboronic Acid |

| CAS Number | 1451391-29-9 | Derivative of 1451391-29-9 | 1451391-45-9 |

| Atom Economy | High (High active boron content) | Low (Loss of pinacol mass) | High |

| Hydrolytic Stability | Moderate (Prone to protodeboronation) | High (Resistant to hydrolysis) | Low (Faster protodeboronation) |

| Reactivity (Suzuki) | Moderate (Steric hindrance at C2) | Low (Requires hydrolysis/activation) | High (Unhindered Boron) |

| NMR Signature | Complex (Asymmetric, distinct Me peaks) | Distinct (Pinacol singlet ~1.3 ppm) | Simple (Symmetric, degenerate Me peaks) |

| Purification | Crystallization (Difficult on Silica) | Silica Gel Compatible | Crystallization |

| Storage | 2-8°C, Inert Gas (Hygroscopic) | Room Temp (Stable) | 2-8°C, Inert Gas |

Critical Insight: The "Boroxine" Factor

Commercially supplied 4-Bromo-2,3-dimethylphenylboronic acid often contains 10–40% boroxine (cyclic trimer). This is not an impurity in synthesis contexts (as it hydrolyzes in situ) but is a major error source in quantitative analysis.

-

Recommendation: Do not use HPLC area% as the sole purity metric. You must use qNMR (Quantitative NMR) to determine the active boronic acid content.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Standards

The asymmetry of the 2,3-dimethyl scaffold results in a distinct splitting pattern.

Predicted 1H-NMR Data (400 MHz, DMSO-d6):

-

δ 7.35 (d, J=8.0 Hz, 1H): H-6 (Ortho to Boron, deshielded).

-

δ 7.45 (d, J=8.0 Hz, 1H): H-5 (Ortho to Bromine).

-

δ 2.35 (s, 3H): Methyl at C3.

-

δ 2.45 (s, 3H): Methyl at C2 (Deshielded by Boron proximity).

-

δ 8.0-8.2 (br s, 2H): B(OH)₂ protons (Concentration dependent).

Protocol 1: Suppression of Boroxine Artifacts To obtain a clean spectrum free of boroxine broadening:

-

Dissolve ~10 mg sample in 0.6 mL DMSO-d6 .

-

Add 1 drop of D₂O .

-

Mechanism:[1] D₂O shifts the equilibrium entirely toward the monomeric boronic acid species (rapid exchange), sharpening the aromatic peaks and eliminating the boroxine set.

-

B. Quantitative Purity Assessment (qNMR)

Objective: Calculate absolute purity (wt%) accounting for water and boroxine content.

Step-by-Step Methodology:

-

Internal Standard (IS): Use Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .

-

Requirement: IS must have a relaxation delay (T1) < 5s and distinct peaks.

-

-

Sample Prep: Weigh exactly 10.0 mg of analyte and 5.0 mg of IS into a vial. Dissolve in DMSO-d6.

-

Acquisition:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): 60 seconds (Critical for Boron-adjacent protons).

-

Scans: 16 minimum.

-

-

Calculation:

[2]

Visualized Workflows

Diagram 1: Characterization & Decision Logic

This workflow guides the researcher from raw material receipt to "Cleared for Synthesis" status.

Caption: Decision tree for validating boronic acid purity, emphasizing the qNMR step to resolve boroxine/acid ambiguity.

Diagram 2: Steric Impact on Suzuki Coupling

The 2,3-dimethyl pattern creates a specific steric pocket that influences catalyst choice.

Caption: The C2-methyl group creates steric hindrance during the transmetallation step, requiring highly active catalysts (e.g., SPhos, XPhos).

Experimental Troubleshooting Guide

Issue: "Missing" NMR Signals or Broad Blobs

-

Cause: Quadrupolar relaxation of the Boron nucleus (

) coupled with slow exchange between boronic acid and boroxine forms. -

Solution: Do not run in CDCl₃. Use DMSO-d6 and heat to 40°C or add D₂O to accelerate exchange.

Issue: HPLC Peak Tailing

-

Cause: Interaction of the empty p-orbital of boron with silanols on the column stationary phase.

-

Solution: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase OR use a column specifically designed for basic/polar compounds (e.g., C18 with high carbon load). Alternatively, derivatize in-situ with pinacol before injection.

Issue: Low Yield in Coupling (Comparison to 3,5-isomer)

-

Cause: The 2,3-dimethyl isomer is sterically deactivated.

-

Solution: Switch base from Na₂CO₃ to K₃PO₄ (anhydrous) and use Buchwald ligands (SPhos or XPhos) rather than simple PPh₃.

References

-

PubChem. (2025). Compound Summary: (4-Bromo-2,3-dimethylphenyl)boronic acid.[3] National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Bromo-2,3-dimethylphenylboronic Acid

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to encompass their entire lifecycle, including their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, procedural framework for the disposal of 4-Bromo-2,3-dimethylphenylboronic acid, grounded in established safety protocols and regulatory standards.

This compound, a member of the versatile boronic acid family, is a valuable reagent in synthetic chemistry. However, its halogenated aromatic structure necessitates that it be treated as hazardous waste. Under no circumstances should this chemical or its containers be discarded in regular trash or discharged into the sewer system.[1][2] Adherence to the following procedures is essential for minimizing risk and ensuring compliance.

Hazard Profile and Risk Assessment

While specific toxicological data for 4-Bromo-2,3-dimethylphenylboronic acid is not extensively documented, its classification as a hazardous substance is inferred from data on structurally similar arylboronic acids. These compounds are typically irritants. A thorough risk assessment is the first step before handling or disposal.

| Hazard Classification | Description | GHS Precautionary Statement | Source |

| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. | [1] |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1] |

| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. | [1] |

This table synthesizes data from related phenylboronic acid compounds to provide a conservative hazard profile.

Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] The following PPE is mandatory:

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[3][4] |

| Protective Clothing | A fully fastened laboratory coat. | Minimizes the risk of skin contamination.[3][4] |

| Footwear | Closed-toe shoes. | Protects feet from potential spills.[1] |

Step-by-Step Disposal Protocol

The guiding principle for disposing of 4-Bromo-2,3-dimethylphenylboronic acid is to manage it as a segregated, solid hazardous chemical waste stream.[2][3][5]

Step 1: Waste Segregation

-

Action: Collect all waste containing 4-Bromo-2,3-dimethylphenylboronic acid in a dedicated hazardous waste container.

-

Causality: Do not mix this waste with other chemical streams, such as solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][6] Mixing incompatible chemicals can lead to dangerous reactions.[4][7] Boronic acids should be kept separate from strong oxidizing agents, acids, and bases.[3]

Step 2: Containerization

-

Action: Use a chemically compatible, sealable container for solid hazardous waste.[1][7][8] A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

-

Causality: The container must be robust and leak-proof to prevent environmental release during storage and transport.[7] The exterior of the container must be kept clean and free of contamination.[9]

Step 3: Labeling

-

Action: Clearly label the waste container. The label must include:

-

Causality: Accurate labeling is a critical safety and regulatory requirement, ensuring that anyone handling the container is aware of its contents and associated hazards.[10]

Step 4: Storage

-

Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area.[8] This area should be well-ventilated, secure, and segregated from incompatible materials.[7][12]

-

Causality: Proper storage minimizes the risk of accidental spills, reactions, and exposure to laboratory personnel.[5] Waste containers must be kept closed except when adding waste.[6][8]

Step 5: Final Disposal

-

Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][11]

-

Causality: EHS professionals are trained to handle and transport hazardous waste to a licensed disposal facility, ensuring compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7]

Decontamination and Spill Management

Accidents can happen, and a prepared response is a key component of a safe laboratory environment.

Empty Container Decontamination

-

Triple Rinse: Rinse the empty container that held the pure compound three times with a suitable organic solvent (e.g., methanol or acetone).[5]

-